N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide
Description
N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzoyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-23(2)12-21-20-18(19(26)14-5-4-6-16(11-14)25(27)28)24(13-22-20)15-7-9-17(29-3)10-8-15/h4-13H,1-3H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIAAXOZVVWQBP-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(N(C=N1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(N(C=N1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the nitrobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, with reaction conditions typically involving mild bases and solvents like dimethylformamide.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted imidazole compounds.
Scientific Research Applications
N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an allosteric inhibitor of enzymes such as 15-lipoxygenase (ALOX15), which is involved in the metabolism of fatty acids.
Molecular Targets: The primary molecular targets include enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound affects pathways related to lipid metabolism, inflammation, and cell proliferation.
Comparison with Similar Compounds
N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide can be compared with other similar compounds, such as:
4-Methoxyphenyl-1H-indole Derivatives: These compounds share the methoxyphenyl group and have similar biological activities but differ in their core structure.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring may exhibit varying degrees of enzyme inhibition and therapeutic effects.
The uniqueness of N’-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)imidazol-4-yl]-N,N-dimethylmethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
